molecular formula C10H9BrN2 B14167265 (7-Bromoquinolin-2-YL)methanamine CAS No. 1196153-88-4

(7-Bromoquinolin-2-YL)methanamine

Cat. No.: B14167265
CAS No.: 1196153-88-4
M. Wt: 237.10 g/mol
InChI Key: PXRZYXGLMKERJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromoquinolin-2-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a methanamine group at the 2nd position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-2-YL)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (7-Bromoquinolin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

Chemistry: (7-Bromoquinolin-2-YL)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of quinoline-based drugs .

Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and methanamine group play crucial roles in binding to these targets, leading to various biological effects. For example, in medicinal applications, the compound can inhibit the activity of specific enzymes or interfere with DNA replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (7-Bromoquinolin-2-YL)methanamine is unique due to the specific positioning of the bromine atom and methanamine group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

CAS No.

1196153-88-4

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2

InChI Key

PXRZYXGLMKERJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.